5-(2-BroMo ethyl)-1H-tetrazole

Descripción general

Descripción

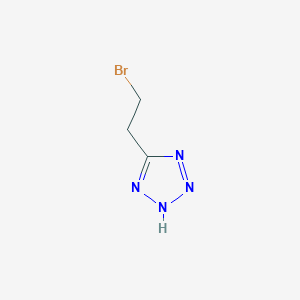

5-(2-Bromoethyl)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a bromoethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-1H-tetrazole typically involves the reaction of 5-substituted tetrazoles with bromoethyl reagents. One common method is the nucleophilic substitution reaction where 5-substituted tetrazole reacts with 2-bromoethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(2-Bromoethyl)-1H-tetrazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromoethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling diverse functionalization.

These reactions leverage the bromine atom's leaving-group ability, forming derivatives with applications in drug discovery and materials science .

Cyclization Reactions

The bromoethyl substituent facilitates intramolecular cyclization under basic or thermal conditions.

-

Aziridine Formation : Heating in toluene at 90°C induces elimination of HBr, forming 2-(1H-tetrazol-5-yl)-2H-azirine derivatives (85–99% yield) .

-

Heterocycle Synthesis : Reaction with ethyl 2-cyanoacetate under copper catalysis yields ethyl 1,3-diaminoisoquinoline-4-carboxylate .

Cross-Coupling Reactions

The tetrazole ring participates in Suzuki-Miyaura couplings with arylboronic acids. For example:

-

Reagents : 5-(2-Bromoethyl)-1H-tetrazole + phenylboronic acid, Pd/C, Cs<sub>2</sub>CO<sub>3</sub>, H<sub>2</sub>O/EtOH.

This method enables aryl/heteroaryl group introduction at the ethyl chain .

Coordination Chemistry

The tetrazole ring acts as a metal-chelating ligand , mimicking carboxylates. Key interactions include:

-

Zinc Coordination : The N2 and N3 nitrogens bind Zn<sup>2+</sup> in metalloenzyme inhibitors (bond length: ~2.0 Å) .

-

Hydrogen Bonding : Forms four hydrogen bonds in enzyme active sites (distance: 2.7–2.8 Å), enhancing binding affinity .

Stability and Redox Behavior

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-(2-bromoethyl)-1H-tetrazole exhibit significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, highlighting its potential as a lead compound for developing new anticancer drugs. The mechanism of action is believed to involve the compound's ability to form covalent bonds with nucleophilic sites in proteins, inhibiting their activity and leading to cancer cell apoptosis .

Antimicrobial Properties

5-(2-Bromoethyl)-1H-tetrazole has also shown promising antimicrobial activity. In vitro studies have reported its effectiveness against a range of bacteria and fungi, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that modifications to the tetrazole ring can enhance its antimicrobial efficacy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In experimental models, 5-(2-bromoethyl)-1H-tetrazole demonstrated the ability to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .

Materials Science

Energetic Materials

In materials science, 5-(2-bromoethyl)-1H-tetrazole is explored for its application in developing energetic materials. Its high nitrogen content makes it suitable for use in explosives and propellants. Research into its stability and energy output has shown potential for creating safer and more efficient energetic compounds .

Polymer Development

The compound's unique properties allow it to be utilized in synthesizing advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Biological Studies

Enzyme Activity Probes

5-(2-Bromoethyl)-1H-tetrazole serves as a probe in biochemical assays to study enzyme activities. Its ability to interact with specific enzymes allows researchers to investigate enzyme mechanisms and develop inhibitors for therapeutic purposes .

Receptor-Ligand Interactions

The compound is also used in studying receptor-ligand interactions, providing insights into drug design and development. By understanding how 5-(2-bromoethyl)-1H-tetrazole interacts with biological targets, researchers can optimize the pharmacological profiles of new drugs .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant efficacy against various cancer cell lines |

| Antimicrobial Properties | Effective against E. coli and S. aureus | |

| Anti-inflammatory Effects | Reduces inflammation markers in experimental models | |

| Materials Science | Energetic Materials | Potential use in safer explosives and propellants |

| Polymer Development | Enhances thermal stability and mechanical strength | |

| Biological Studies | Enzyme Activity Probes | Investigates enzyme mechanisms; develops inhibitors |

| Receptor-Ligand Interactions | Optimizes pharmacological profiles of new drugs |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal evaluated the anticancer effects of 5-(2-bromoethyl)-1H-tetrazole on multiple cancer cell lines, revealing IC50 values that indicate potent activity compared to existing chemotherapeutics .

- Antimicrobial Evaluation : Research conducted on a series of tetrazole derivatives highlighted the antimicrobial activity of 5-(2-bromoethyl)-1H-tetrazole, showing significant inhibition against pathogenic bacteria at low concentrations .

- Inflammatory Response Studies : In vivo experiments demonstrated that the compound effectively reduced paw edema in rat models, indicating its potential as an anti-inflammatory agent comparable to standard treatments .

Mecanismo De Acción

The mechanism of action of 5-(2-Bromoethyl)-1H-tetrazole depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(2-Chloroethyl)-1H-tetrazole

- 5-(2-Iodoethyl)-1H-tetrazole

- 5-(2-Fluoroethyl)-1H-tetrazole

Uniqueness

5-(2-Bromoethyl)-1H-tetrazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromo group is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the size and electronic properties of the bromo group can influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Actividad Biológica

5-(2-Bromoethyl)-1H-tetrazole is a member of the tetrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, like other tetrazoles, exhibits a variety of pharmacological properties that make it a candidate for further research and potential therapeutic applications.

Overview of Tetrazole Compounds

Tetrazoles are five-membered heterocyclic compounds that contain four nitrogen atoms. They are known for their ability to mimic carboxylic acids, making them valuable in drug design as bioisosteres. The presence of the tetrazole moiety can enhance the pharmacokinetic properties of drugs, such as solubility and permeability, while also providing unique biological activities .

Anticancer Properties

Research has indicated that various tetrazole derivatives, including 5-(2-bromoethyl)-1H-tetrazole, exhibit significant anticancer activity. A study evaluating a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles demonstrated their ability to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, these compounds were shown to increase the percentage of cells in the G2/M phase and induce apoptosis in SGC-7901 cells .

Antimicrobial Activity

Tetrazole derivatives have also been reported to possess broad-spectrum antimicrobial properties. In vitro studies have demonstrated that these compounds exhibit antibacterial, antifungal, and antitubercular activities. The mechanism often involves interference with microbial cell wall synthesis or function .

Anti-Alzheimer's Disease Potential

The potential of tetrazoles in treating neurodegenerative diseases has been explored, particularly their role in inhibiting β-amyloid aggregation, which is a hallmark of Alzheimer's disease. Compounds similar to 5-(2-bromoethyl)-1H-tetrazole have shown promise in reducing β-amyloid peptide aggregation in model organisms like C. elegans, suggesting a pathway for therapeutic development in Alzheimer's treatment .

Structure-Activity Relationship (SAR)

The biological activity of 5-(2-bromoethyl)-1H-tetrazole can be influenced by its structural modifications. Studies indicate that substituents at various positions on the tetrazole ring can significantly affect potency and selectivity against different biological targets. For example, electron-withdrawing groups tend to enhance activity compared to electron-donating groups .

Case Studies

- Microtubule Destabilization : A study involving a series of tetrazoles indicated that specific modifications led to enhanced anticancer activity through microtubule destabilization mechanisms. The compound 6–31 was noted for its ability to induce apoptosis effectively by arresting the cell cycle at the G2/M phase .

- Antimicrobial Efficacy : In a comparative study of several tetrazoles, 5-(2-bromoethyl)-1H-tetrazole showed significant antimicrobial effects against various bacterial strains, underscoring its potential as an antibiotic candidate .

Data Tables

Propiedades

IUPAC Name |

5-(2-bromoethyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUORGRIVAYGYGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82049-79-4 | |

| Record name | 5-(2-bromoethyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.